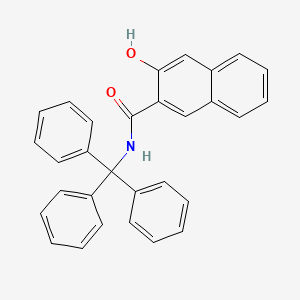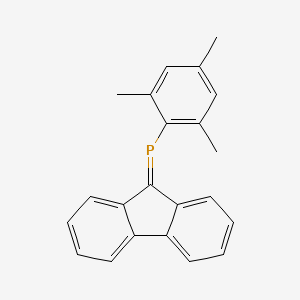
(9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane: is an organophosphorus compound that features a fluorenylidene group attached to a trimethylphenyl group through a phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane typically involves the reaction of fluorenone with a phosphine reagent in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Base: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the fluorenone, facilitating the nucleophilic attack by the phosphine reagent.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods:
化学反応の分析
Types of Reactions: (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions where the fluorenylidene or trimethylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Phosphine oxides
Reduction: Corresponding phosphines
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
Chemistry: (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: In biological research, the compound is investigated for its potential as a probe for studying phosphorus-containing biomolecules and their interactions.
Medicine: The compound’s unique structural features make it a candidate for drug design and development, particularly in the search for new therapeutic agents targeting specific molecular pathways.
Industry: In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism by which (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane exerts its effects depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating to metal centers through the phosphorus atom. This coordination can influence the electronic properties of the metal center, thereby affecting the reactivity and selectivity of the metal complex in catalytic processes.
類似化合物との比較
(9H-Fluoren-9-ylidene)phenylphosphane: Similar structure but with a phenyl group instead of a trimethylphenyl group.
(9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)arsane: Similar structure but with an arsenic atom instead of a phosphorus atom.
(9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)stibane: Similar structure but with an antimony atom instead of a phosphorus atom.
Uniqueness: (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane is unique due to the presence of both the fluorenylidene and trimethylphenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and its ability to form stable complexes with metal centers, making it a valuable ligand in coordination chemistry and catalysis.
特性
CAS番号 |
90255-57-5 |
|---|---|
分子式 |
C22H19P |
分子量 |
314.4 g/mol |
IUPAC名 |
fluoren-9-ylidene-(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C22H19P/c1-14-12-15(2)21(16(3)13-14)23-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-13H,1-3H3 |
InChIキー |
ZODKSIQKKNVXRE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)P=C2C3=CC=CC=C3C4=CC=CC=C42)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
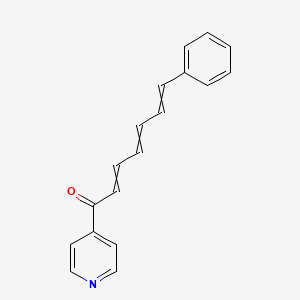

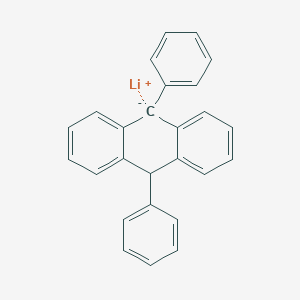
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)
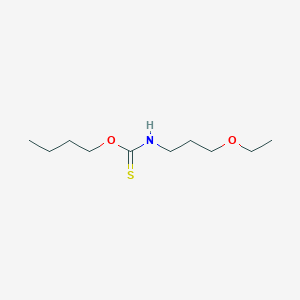
![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
![4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one](/img/structure/B14364449.png)
